![molecular formula C17H16N2O2S B2550590 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 142354-86-7](/img/structure/B2550590.png)
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a heteroaromatic system. It is envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .
Synthesis Analysis
The synthesis of this compound involves efficient microwave-assisted chemical processes . A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound is part of a class of molecules that have been synthesized using microwave-assisted chemistry . The chemical reactions involved in its synthesis have been studied, providing insights into its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular formula and average mass can be determined .Scientific Research Applications
- Application : The compound’s structural analogs, specifically N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amines, have been synthesized and evaluated for their antiproliferative activity against human colorectal cancer cell lines (HT-29 and Caco-2). Thieno[3,2-d]pyrimidin-4-amines 4a and 4c demonstrated inhibitory effects similar to MPC-6827 at tested concentrations .
- Outcome : The study demonstrated the feasibility of microwave-assisted synthesis for generating potential drug candidates with similar structural features to MPC-6827 .
- Outcomes : Although further clinical studies are needed, MPC-6827’s dual action makes it an intriguing candidate for targeted cancer therapy .
Anticancer Research
Medicinal Chemistry and Drug Development
Metastatic Melanoma and Glioblastoma Trials
Organic Synthesis and Intermediates
Triazole Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDNJIGSOBODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
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